molecular formula C19H26N4O2 B7080879 N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide

N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide

Cat. No.: B7080879
M. Wt: 342.4 g/mol
InChI Key: JRPYSXVEVRFKJG-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a pyrazole ring, and a substituted phenyl group

Properties

IUPAC Name

N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-4-6-16(7-5-14)15(2)10-20-19(24)23-8-9-25-18(13-23)17-11-21-22(3)12-17/h4-7,11-12,15,18H,8-10,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPYSXVEVRFKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CNC(=O)N2CCOC(C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve high efficiency and cost-effectiveness. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)propyl]-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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